
7-Ethoxy-3-(4-fluorophenoxy)-2-(trifluoromethyl)chromen-4-one
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-Ethoxy-3-(4-fluorophenoxy)-2-(trifluoromethyl)chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may begin with a chromenone core structure.
Functional Group Introduction: The ethoxy, fluorophenoxy, and trifluoromethyl groups are introduced through various organic reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalyst Selection: Choosing catalysts that increase reaction efficiency and yield.
Process Optimization: Adjusting reaction parameters such as temperature, pressure, and solvent choice to maximize output.
Purification: Implementing purification techniques like crystallization, distillation, or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
“7-Ethoxy-3-(4-fluorophenoxy)-2-(trifluoromethyl)chromen-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The ethoxy, fluorophenoxy, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for potential therapeutic uses, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “7-Ethoxy-3-(4-fluorophenoxy)-2-(trifluoromethyl)chromen-4-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Ethoxy-3-(4-chlorophenoxy)-2-(trifluoromethyl)chromen-4-one
- 7-Ethoxy-3-(4-bromophenoxy)-2-(trifluoromethyl)chromen-4-one
- 7-Ethoxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Uniqueness
“7-Ethoxy-3-(4-fluorophenoxy)-2-(trifluoromethyl)chromen-4-one” is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propiedades
IUPAC Name |
7-ethoxy-3-(4-fluorophenoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4O4/c1-2-24-12-7-8-13-14(9-12)26-17(18(20,21)22)16(15(13)23)25-11-5-3-10(19)4-6-11/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSLZGPSWCXVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide](/img/structure/B4725101.png)
![N-(2-methoxyethyl)-2-[(2-naphthalen-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4725108.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4725121.png)
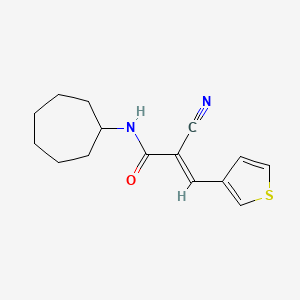
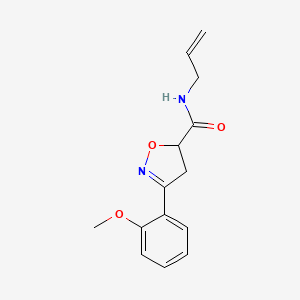
![N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4725144.png)

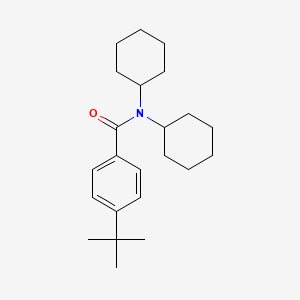
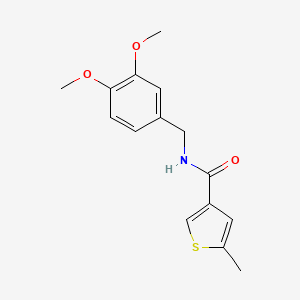
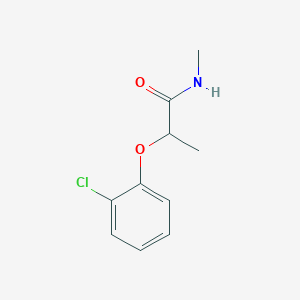
![5-[4-(cyclopentyloxy)phenyl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725177.png)
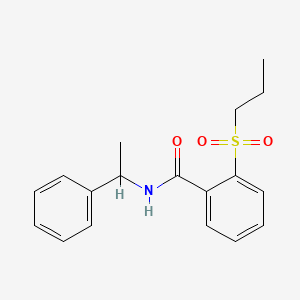
![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725200.png)

